4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester
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Overview
Description
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Ether formation: The protected amine is then reacted with 3-methoxybenzoic acid to form the ether linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Hydrolysis: Yields 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid.
Deprotection: Produces 4-(2-amino-ethoxy)-3-methoxy-benzoic acid methyl ester.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-tert-Butoxycarbonylamino-ethoxy)-benzoic acid: Similar structure but lacks the methoxy group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but with different substituents.
Uniqueness
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester is unique due to its combination of a Boc-protected amine, an ether linkage, and a methoxy group, which provides distinct reactivity and stability characteristics .
Properties
IUPAC Name |
methyl 3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(19)17-8-9-22-12-7-6-11(14(18)21-5)10-13(12)20-4/h6-7,10H,8-9H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKBEANQIQLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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